2'-Demethylbenanomicin A
Description
Properties
CAS No. |
133806-63-0 |
|---|---|
Molecular Formula |
C38H39NO19 |
Molecular Weight |
813.7 g/mol |
IUPAC Name |
2-[[5-[3,5-dihydroxy-6-methyl-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]acetic acid |
InChI |
InChI=1S/C38H39NO19/c1-10-4-16-23(30(49)20(10)36(53)39-8-19(42)43)22-14(7-15-24(31(22)50)27(46)13-5-12(54-3)6-17(40)21(13)26(15)45)28(47)34(16)57-38-33(52)35(25(44)11(2)56-38)58-37-32(51)29(48)18(41)9-55-37/h4-7,11,18,25,28-29,32-35,37-38,40-41,44,47-52H,8-9H2,1-3H3,(H,39,53)(H,42,43) |
InChI Key |
IHDSFXZBMQANRD-UHFFFAOYSA-N |
SMILES |
CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NCC(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)OC7C(C(C(CO7)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NCC(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)OC7C(C(C(CO7)O)O)O)O |
Synonyms |
2'-Demethylbenanomicin A |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization Studies
Chemical Synthesis Approaches
The total synthesis of benanomicin-pradimicin class antibiotics is a formidable challenge in organic chemistry due to their stereochemically dense and complex architecture. wikipedia.orgacs.org Research in this area has validated new synthetic methods and provided access to analogs that are not available from natural sources. wikipedia.org
Strategies for Macrolide Core Synthesis
The central structural feature of the benanomicin family is the large macrolactone ring, which is technically a lactam, fused to the polycyclic aromatic core. The synthesis of this aglycone, benanomicinone, is a primary focus. A common strategy involves the convergent assembly of smaller, highly functionalized fragments.
Key synthetic approaches often rely on powerful carbon-carbon bond-forming reactions to construct the polyketide-derived backbone. nih.gov These include:
Aldol (B89426) Reactions: Asymmetric aldol reactions are fundamental for setting the stereochemistry of the 1,3-diol systems prevalent in the macrolide structure. researchgate.net Chiral auxiliaries or catalysts are used to control the formation of syn- and anti-aldol products, which are crucial building blocks. researchgate.net
Cross-Coupling Reactions: Palladium-catalyzed reactions, such as Suzuki or Stille coupling, are employed to connect different fragments of the molecule, for instance, in the assembly of the aromatic core.
Reductive Cross-Coupling: Samarium(II) iodide (SmI2) has proven to be a versatile reagent in the synthesis of complex natural products, including the benanomicins. acs.org It can be used for key cyclization and cross-coupling steps under mild conditions. acs.orgthieme-connect.de
Once the linear precursor is assembled, macrolactonization or macrolactamization is the final key step to form the large ring. Various methods are employed to achieve this ring closure, which can be challenging due to steric hindrance and conformational constraints.
| Reaction Type | Description | Relevance to Core Synthesis |
| Asymmetric Aldol Reaction | Forms C-C bonds with high stereocontrol, creating β-hydroxy ketones. | Essential for building the polyol chain of the macrolide with correct stereochemistry. researchgate.net |
| Samarium(II) Iodide Coupling | A powerful single-electron transfer reagent for reductive coupling and cyclization. | Used in a flexible route for the synthesis of benanomicin A and B. acs.org |
| Macrolactonization | Intramolecular esterification to form a large cyclic ester (lactone). | Key final step to close the macrocyclic ring structure. researchgate.net |
Introduction of the 2'-Demethyl Moiety
2'-Demethylbenanomicin A is distinguished from its close relative, benanomicin A, by the absence of a methyl group on the terminal sugar moiety. In a total synthesis scenario, this modification would be addressed during the glycosylation stage.
The synthesis would require the preparation of a protected 2-demethyl-L-xylose sugar donor. This contrasts with the synthesis of benanomicin A, which would use a protected L-mycarose donor. The synthesis of this specific demethylated sugar building block is a critical step. The glycosylation reaction itself, where the sugar is attached to the aglycone, must be carefully controlled to achieve the desired stereochemical outcome at the anomeric center.
Precursor and Intermediate Chemical Transformations
The total synthesis of a benanomicin involves a lengthy sequence of carefully planned chemical transformations. A general route allows for the synthesis of various members of the benanomicin-pradimicin family by diverging the synthesis at late stages to introduce different amino acid and carbohydrate units. acs.org
Key transformations in a representative synthesis include:
Construction of the Aromatic Core: Building the functionalized benzo[a]naphthacenequinone system often starts from simpler aromatic precursors, using reactions like Friedel-Crafts acylations and cyclizations to build up the fused ring system.
Assembly of the Polyol Chain: The aliphatic portion of the macrolide is typically built using iterative aldol reactions or by coupling smaller chiral fragments. Protecting groups are extensively used to mask reactive functional groups until they are needed.
Glycosylation: The fully assembled aglycone (benanomicinone) is then glycosylated. This involves the coupling of the aglycone with an activated sugar derivative, followed by the attachment of the D-alanine moiety. This step is critical and often challenging, requiring optimization of glycosyl donors, acceptors, and reaction conditions.
Semisynthetic Modifications and Analog Generation
Given the complexity of total synthesis, a more common approach to explore the chemical space around the benanomicins is through semisynthesis. This involves starting with the naturally produced antibiotic and performing chemical modifications on its existing functional groups. wikipedia.orgnih.gov
Strategic Functional Group Manipulations
The benanomicin/pradimicin structure presents several sites for potential modification, including the aglycone, the amino acid, and the sugar moieties. amazonaws.com However, studies have shown that many modifications lead to a significant loss of biological activity, indicating that the natural structure is highly optimized.
Research on the related pradimicins has identified the C-11 position on the aglycone as a site that can be modified without abolishing antifungal activity. amazonaws.com This has been a key focus for derivatization.
Modification at C-11: Starting with a precursor having a hydroxyl group at C-11 (derived from pradimicin T1), various ether derivatives can be synthesized. For example, reaction with alkyl halides can yield 11-O-alkyl analogs. amazonaws.com
Modification of the Amino Acid: The D-alanine unit is crucial for activity. While modifications here are often detrimental, some changes, such as to the carboxyl group, have been explored. researchgate.net
Modification of the Sugar: The sugar moieties play an important role in molecular recognition and activity. The C4''-amino group on the terminal sugar has been identified as a potential site for modification, although its reactivity can be low. researchgate.net
Generation of Structural Analogs for Diverse Biological Profiling
The primary goal of generating analogs is to conduct structure-activity relationship (SAR) studies, aiming to find derivatives with improved potency, altered spectrum of activity, or better pharmacological properties. nih.govtaylorandfrancis.com
Extensive work on pradimicin A has yielded a library of analogs, providing valuable insights applicable to the entire benanomicin family. Modifications at the C-11 position of the aglycone have been particularly fruitful.
The table below summarizes the in vitro antifungal activity (MIC, µg/mL) of selected C-11 modified pradimicin analogs against various fungal strains, demonstrating the impact of strategic functional group manipulation.
| Compound | Modification | C. albicans | A. fumigatus | F. neoformans |
| Pradimicin A | 11-OCH₃ | 3.13 | 3.13 | 0.78 |
| 12 | 11-H (Demethoxy) | 3.13 | 3.13 | 0.78 |
| 13 | 11-O-Ethyl | 3.13 | 3.13 | 0.78 |
| 14 | 11-O-CH₂CH₂F | 3.13 | 3.13 | 0.78 |
| Pradimicin T1 | 11-O-L-Xylosyl | 12.5 | 12.5 | 3.13 |
Data adapted from a 1993 study on pradimicin analogs. amazonaws.com
The results indicate that for these specific strains, small alkyl and fluoroethyl ethers at the C-11 position, as well as complete removal of the methoxy (B1213986) group, retained the potent antifungal activity of the parent compound, Pradimicin A. amazonaws.com This highlights the C-11 position as a key site for generating structural analogs with preserved biological function.
Chemoenzymatic Synthetic Routes
The development of synthetic routes to complex natural products such as 2'-Demethylbenanomicin A is a significant challenge in medicinal chemistry. While purely chemical syntheses can be lengthy and require extensive use of protecting groups, and purely biological methods may lack flexibility, chemoenzymatic approaches offer a powerful alternative. By combining the selectivity of enzymes with the versatility of chemical reactions, it is possible to devise more efficient and sustainable synthetic strategies. Although specific chemoenzymatic routes for 2'-Demethylbenanomicin A are not extensively documented, the synthesis of the closely related pradimicin family of antibiotics provides a strong basis for proposing potential chemoenzymatic strategies. These approaches can be categorized by the key enzymatic transformations involved, such as glycosylation, acylation, and tailoring of the core structure.
The core structure of benanomicins and pradimicins is a dihydrobenzo[a]naphthacenequinone aglycone, which is assembled by a type II polyketide synthase (PKS) system. amazonaws.com Subsequent modifications, or "tailoring reactions," are carried out by a suite of enzymes that introduce sugars, amino acids, and other functional groups to create the final bioactive molecule. amazonaws.comnih.gov Understanding the function and substrate flexibility of these tailoring enzymes is crucial for their application in chemoenzymatic synthesis.
Enzymatic Glycosylation:
Glycosylation is a critical step in the biosynthesis of benanomicins and is essential for their biological activity. The sugar moieties play a crucial role in the mechanism of action of these compounds. researchgate.net Chemoenzymatic approaches to glycosylation typically involve the use of glycosyltransferases (GTs) to attach sugar units to a chemically synthesized or modified aglycone. mdpi.comnih.gov The biosynthetic gene cluster of the pradimicin-producing organism, Actinomadura hibisca, contains genes encoding for glycosyltransferases, such as PdmQ and PdmS, which are responsible for attaching the sugar moieties to the pradimicin aglycone. amazonaws.comcore.ac.uk
These enzymes could potentially be harnessed in a chemoenzymatic workflow. For instance, the 2'-Demethylbenanomicin A aglycone, or a suitable precursor, could be synthesized chemically and then subjected to glycosylation using isolated and purified glycosyltransferases. This strategy allows for the precise and stereoselective installation of the sugar units, a process that is often challenging to achieve through purely chemical means. nih.govnih.gov The substrate promiscuity of some glycosyltransferases could also be exploited to introduce non-natural sugar moieties, leading to novel derivatives of 2'-Demethylbenanomicin A with potentially improved properties. nih.gov
A potential chemoenzymatic route could involve the following steps:
Chemical synthesis of the 2'-Demethylbenanomicin A aglycone.
Enzymatic glycosylation using one or more glycosyltransferases (e.g., PdmS and PdmQ homologues) and the appropriate nucleotide-activated sugar donors (e.g., UDP-xylose). nih.gov
Further chemical or enzymatic modification of the glycosylated product.
The table below summarizes key glycosyltransferase enzymes from the pradimicin biosynthetic pathway that could be relevant for the chemoenzymatic synthesis of 2'-Demethylbenanomicin A analogues.
| Enzyme | Source Organism | Proposed Function in Chemoenzymatic Synthesis | Acceptor Substrate (Example) | Donor Substrate (Example) | Reference |
| PdmS | Actinomadura hibisca | Attachment of the first sugar moiety (thomosamine) to the aglycone. | Pradimicin aglycone | dNDP-thomosamine | amazonaws.com |
| PdmQ | Actinomadura hibisca | Attachment of the second sugar moiety (D-xylose) to the 3'-OH of the first sugar. | Pradimicin B (monoglycosylated intermediate) | UDP-xylose | core.ac.uk |
Enzymatic Acylation and Derivatization:
Lipases are a class of enzymes that have found widespread application in chemoenzymatic synthesis due to their ability to catalyze regioselective acylation, deacylation, and esterification reactions under mild conditions. mdpi.comnih.gov This is particularly relevant for complex molecules like 2'-Demethylbenanomicin A, which possess multiple hydroxyl groups that can be challenging to differentiate chemically.
A chemoenzymatic strategy could employ a lipase (B570770) to selectively acylate a specific hydroxyl group on the benanomicin core or its sugar moiety. For example, lipase-catalyzed acylation could be used to introduce novel side chains, improving the pharmacokinetic properties of the molecule. The choice of lipase and reaction conditions (e.g., solvent, acyl donor) can be optimized to achieve the desired regioselectivity. osaka-u.ac.jp This approach has been successfully applied in the synthesis of derivatives of other complex natural products, such as rapamycin. acs.org
Furthermore, the D-alanine moiety of benanomicins could be a target for enzymatic modification. The pradimicin biosynthetic gene cluster includes an amino acid ligase, PdmN, which attaches the D-alanine residue to the aglycone. nih.gov Studies have shown that PdmN exhibits relaxed substrate specificity, meaning it can accept other amino acids as substrates. nih.gov This opens up the possibility of creating a library of 2'-Demethylbenanomicin A analogues with different amino acid side chains through a chemoenzymatic approach. A chemically synthesized des-alanino-2'-Demethylbenanomicin A could be used as a substrate for PdmN in the presence of various D-amino acids.
The table below provides examples of enzymatic acylations and ligations that illustrate the potential for derivatizing the benanomicin scaffold.
| Enzyme Class | Enzyme Example | Proposed Reaction | Substrate (Example) | Reagent (Example) | Potential Outcome | Reference |
| Lipase | Candida antarctica Lipase B (CAL-B) | Regioselective acylation | 2'-Demethylbenanomicin A | Vinyl acetate | Selective esterification of a hydroxyl group | mdpi.com |
| Amino Acid Ligase | PdmN | Ligation of an amino acid | Des-alanino-2'-Demethylbenanomicin A aglycone | D-Serine | Synthesis of a serine-containing analogue | nih.gov |
Biosynthetic Pathways and Engineering Strategies
Elucidation of Natural Biosynthetic Pathway
The natural production of 2'-Demethylbenanomicin A is a multi-step process orchestrated by specific microorganisms and their enzymatic machinery.
2'-Demethylbenanomicin A is a secondary metabolite, meaning it is produced by an organism in the later stages of growth. jmb.or.kr It has been identified as a naturally occurring compound produced by certain species of fungi and bacteria. ontosight.ai The primary known producing organism is the fungus Kitasatospora setae. ontosight.ai Additionally, members of the actinomycete genus, such as Actinomadura sp. AB1236 and Pseudonocardia autotrophica, have been identified as producers of benanomicins. science.govresearchgate.net Actinomycetes, particularly from the genus Streptomyces, are renowned for their ability to produce a wide array of antibiotics and other bioactive compounds. mdpi.comfrontiersin.org
The biosynthesis of benanomicins, including 2'-Demethylbenanomicin A, is directed by a dedicated biosynthetic gene cluster (BGC). The benanomicin pathway is closely related to that of the pradimicin family of antibiotics. researchgate.netresearchgate.netscholaris.ca These compounds are classified as type II polyketides. asm.org
The BGC for this family of compounds contains a core set of genes for a type II polyketide synthase (PKS). This minimal PKS is responsible for assembling the initial polyketide chain from simple acyl-CoA precursors. researchgate.netbeilstein-journals.org Surrounding this core, the cluster contains a suite of genes encoding "tailoring" enzymes. These enzymes modify the polyketide backbone through oxidations, reductions, cyclizations, and, crucially for this class of molecules, the attachment of sugar moieties. asm.orgbeilstein-journals.org The cluster also typically includes genes related to regulation of the pathway and transport of the final product. asm.org
The assembly of the benanomicin structure is a complex enzymatic cascade. While the precise pathway for 2'-Demethylbenanomicin A is not fully detailed in isolation, significant insights have been gained from studying the highly similar pradimicin biosynthetic pathway in Actinomadura hibisca. nih.gov The process begins with the type II PKS creating the polyketide aglycone, known as pradimicinone. nih.gov This is followed by a series of post-PKS modifications, particularly glycosylation, which is critical for biological activity. nih.gov
Several key enzymes and their roles have been identified through gene disruption studies in the related pradimicin pathway: nih.gov
Glycosyltransferases: Two essential glycosyltransferase genes, pdmS and pdmQ, are responsible for attaching the sugar moieties. PdmS acts first, attaching a dideoxy-amino-galactose unit to the polyketide core. Its disruption leads to the accumulation of the aglycone, pradimicinone I. Subsequently, PdmQ attaches a D-xylose unit to the first sugar; its disruption results in the production of pradimicin B, which lacks the second sugar. nih.gov
Methyltransferases: The enzyme PdmO specifically methylates the amino group on the first sugar. nih.gov Interference with this step leads to the production of pradimicin C. nih.gov
These enzymatic steps highlight a coordinated assembly line that builds the final complex structure.
Table 1: Key Tailoring Enzymes in the Related Pradimicin Biosynthetic Pathway
| Enzyme | Gene | Enzyme Class | Function | Result of Gene Disruption |
|---|---|---|---|---|
| PdmS | pdmS | O-Glycosyltransferase | Attaches the first sugar moiety to the aglycone | Production of Pradimicinone I (aglycone) |
| PdmQ | pdmQ | Glycosyltransferase | Attaches the second sugar moiety (D-xylose) | Production of Pradimicin B |
Data derived from studies on the pradimicin biosynthetic pathway in Actinomadura hibisca, which is homologous to the benanomicin pathway. nih.gov
Genetic Engineering for Directed Biosynthesis
Genetic modification techniques offer powerful strategies to manipulate the biosynthetic pathways of natural products, enabling the creation of novel analogs with potentially improved properties. technologynetworks.com These approaches, including combinatorial biosynthesis and mutasynthesis, have been applied to the benanomicin family. researchgate.netnih.gov
Combinatorial biosynthesis involves the genetic manipulation of biosynthetic pathways to produce new chemical structures. nih.gov This can be achieved by inactivating genes, overexpressing them, or introducing genes from different but related pathways to create hybrid molecules. researchgate.net The goal is to generate a library of "unnatural" natural products that would be difficult to create through traditional chemical synthesis. nih.gov
In the context of benanomicins, research has demonstrated the potential of this approach. For example, specific tailoring enzymes can be targeted. The targeted modification of post-PKS tailoring enzymes, such as oxygenases, has led to the conversion of benanomicin A into two novel derivatives: 10-hydroxybenanomicin A and 11-O-demethylbenanomicin A. researchgate.net This highlights the feasibility of using genetic engineering to diversify the benanomicin scaffold.
Table 2: Benanomicin Analogs from Combinatorial Biosynthesis
| Parent Compound | Modification Type | Resulting Analog |
|---|---|---|
| Benanomicin A | Hydroxylation | 10-hydroxybenanomicin A researchgate.net |
Mutasynthesis, or mutational biosynthesis, is a technique that combines genetic mutation with precursor-directed biosynthesis. The process utilizes a mutant strain of a producing microorganism that is blocked at a specific point in the biosynthetic pathway, rendering it unable to produce the final natural product. This mutant can then be fed synthetic analogs of the blocked intermediate. If the downstream enzymes in the pathway are sufficiently flexible, they can accept the synthetic precursor and process it, leading to the formation of a novel, unnatural analog. rsc.org
This strategy has been successfully applied to generate analogs of benanomicin A. nih.gov A key intermediate, desalaninebenanomicin A, was synthesized chemically. This intermediate was then supplied to a system where it could be coupled with a variety of different amino acids using the active ester method. nih.gov This approach effectively replaced the natural alanine (B10760859) moiety of benanomicin A with other amino acids, generating a series of new benanomicin analogs for further study. nih.gov
Table 3: Compound Names Mentioned in Article
| Compound Name |
|---|
| 2'-Demethylbenanomicin A |
| 10-hydroxybenanomicin A |
| 11-O-demethylbenanomicin A |
| Benanomicin A |
| Desalaninebenanomicin A |
| Pradimicin A |
| Pradimicin B |
| Pradimicin C |
Heterologous Expression Systems for Yield Optimization and Novel Metabolite Generation
The native producers of benanomicins, typically actinomycete bacteria, often present challenges for large-scale production due to slow growth, complex regulatory networks, and low yields of the desired compound. To circumvent these limitations, the transfer of the entire benanomicin biosynthetic gene cluster (BGC) into a more amenable host organism—a process known as heterologous expression—has emerged as a powerful strategy.
The choice of a suitable heterologous host is paramount for successful production. Ideal hosts are genetically tractable, grow rapidly, and provide a robust supply of the necessary precursor molecules for polyketide synthesis. Several Streptomyces species have been developed as "superhosts" for the expression of foreign BGCs. These strains are often engineered to remove competing native secondary metabolite pathways, thereby channeling more metabolic resources towards the production of the target compound. mdpi.com For instance, Streptomyces albus J1074 and various engineered strains of Streptomyces coelicolor have proven effective for expressing complex polyketide pathways. mdpi.commdpi.com
The successful heterologous expression of the closely related pradimicin gene cluster provides a valuable blueprint for benanomicin production. nih.govnih.gov Studies have shown that expressing the pradimicin BGC in a heterologous Streptomyces host not only leads to the production of pradimicins but can also result in the generation of novel analogues due to the metabolic environment of the new host. mdpi.com This highlights the potential of heterologous expression not just for yield improvement but also for the discovery of new derivatives of 2'-Demethylbenanomicin A.
Key considerations for optimizing yield in heterologous systems include:
Codon Optimization: The genetic code can have different biases between the native producer and the heterologous host. Adapting the codons of the benanomicin BGC to match the preference of the expression host can significantly enhance protein translation and, consequently, final product titer.
Promoter Engineering: The native promoters within the BGC may not be recognized efficiently by the transcriptional machinery of the heterologous host. Replacing them with strong, well-characterized promoters from the host organism can drive high-level expression of the biosynthetic genes.
Precursor Supply: The biosynthesis of the benanomicin core structure and its subsequent modifications require a steady supply of specific building blocks, such as malonyl-CoA and S-adenosylmethionine. Engineering the primary metabolism of the heterologous host to boost the pools of these precursors is a critical step for maximizing yield.
The generation of novel metabolites through heterologous expression can occur through several mechanisms. The enzymatic machinery of the host may possess "promiscuous" tailoring enzymes (e.g., glycosyltransferases, methyltransferases, or oxidoreductases) that can act on the benanomicin intermediates, leading to the formation of new derivatives. Furthermore, the absence of specific tailoring enzymes from the native producer in the heterologous host can lead to the accumulation of biosynthetic intermediates, which themselves may be novel compounds with interesting biological properties.
| Host Strain | Key Features | Relevance for Benanomicin Production |
| Streptomyces coelicolor M1146/M1152 | Deletion of multiple native BGCs, increased precursor availability. mdpi.com | High potential for increased yield of 2'-Demethylbenanomicin A. |
| Streptomyces albus J1074 | Fast-growing, genetically accessible, and a good producer of secondary metabolites. mdpi.commdpi.com | A versatile host for the expression of the benanomicin BGC. |
| Escherichia coli | Rapid growth, well-established genetic tools. manchester.ac.uk | Potential for rapid prototyping and engineering of the biosynthetic pathway, though challenges in expressing functional PKSs exist. |
Polyketide Synthase (PKS) System Analysis in Context of Macrolide Biosynthesis
The core of 2'-Demethylbenanomicin A is assembled by a Type II polyketide synthase (PKS). Unlike the massive, modular Type I PKSs that produce macrolides like erythromycin, Type II PKSs are complexes of discrete, monofunctional enzymes that work iteratively to construct aromatic polyketides. mdpi.comwikipedia.org The aglycone of benanomicins is derived from a dodecaketide (a 12-unit polyketide chain), along with methionine and alanine. researchgate.net
Modularity and Domain Specificity of PKSs
While Type II PKSs are not modular in the same linear fashion as their Type I counterparts, they possess a functional modularity based on the combinatorial action of their component enzymes. nih.gov The key components of a minimal Type II PKS are:
Ketosynthase (KSα and KSβ): These two subunits form a heterodimer. KSα catalyzes the crucial carbon-carbon bond-forming condensation reactions, while KSβ, also known as the chain length factor (CLF), plays a critical role in determining the length of the polyketide chain. mdpi.comsciepublish.com
Acyl Carrier Protein (ACP): This small protein acts as a shuttle, carrying the growing polyketide chain between the different enzymatic active sites. mdpi.com
The specificity of these core enzymes, particularly the KS-CLF heterodimer, dictates the initial polyketide backbone. Following its synthesis, this backbone is then modified by a series of tailoring enzymes, including cyclases, aromatases, reductases, methyltransferases, and glycosyltransferases, which ultimately determine the final structure of 2'-Demethylbenanomicin A. nih.govnih.gov
For instance, in the closely related pradimicin biosynthesis, specific ketosynthase genes (prmA and prmB) are essential for the formation of the polyketide backbone. amazonaws.com Similarly, the benanomicin PKS would have its own specific set of KS and CLF genes that control the assembly of the dodecaketide precursor. The "modularity" in this context comes from the ability to potentially swap these core components or the subsequent tailoring enzymes to alter the final product.
| PKS Component | Function | Engineering Potential |
| Minimal PKS | ||
| Ketosynthase α (KSα) | Catalyzes Claisen condensation to extend the polyketide chain. mdpi.com | Swapping could alter substrate specificity. |
| Ketosynthase β (KSβ/CLF) | Determines the length of the polyketide chain. mdpi.comsciepublish.com | A key target for generating polyketides of different lengths. |
| Acyl Carrier Protein (ACP) | Covalently binds and shuttles the growing polyketide chain. mdpi.com | Modifications can influence interactions with other PKS domains. |
| Tailoring Enzymes | ||
| Cyclases/Aromatases | Catalyze the specific folding and aromatization of the polyketide chain. | Altering these can lead to different ring structures. |
| Reductases | Modify the oxidation state of specific keto groups. | Can generate diversity in the oxygenation pattern. |
| Methyltransferases | Add methyl groups to the polyketide scaffold. nih.gov | A direct way to create novel methylated analogues. |
| Glycosyltransferases | Attach sugar moieties to the aglycone. nih.gov | Can be engineered to attach different sugars or alter the glycosylation pattern. |
Engineering PKSs for Structure Diversification
The understanding of the function of each component of the Type II PKS system opens up exciting possibilities for engineering the benanomicin biosynthetic pathway to produce novel compounds. This field, often referred to as "combinatorial biosynthesis," aims to rationally modify the genetic blueprint to create a diverse array of "unnatural" natural products.
Strategies for engineering the benanomicin PKS for structural diversification include:
Swapping KS-CLF Cassettes: By replacing the native benanomicin KS-CLF genes with those from other Type II PKS clusters, it may be possible to generate polyketide backbones of different lengths, which would then be acted upon by the native benanomicin tailoring enzymes to produce novel structures.
Inactivating Tailoring Enzymes: The targeted knockout or inactivation of genes encoding specific tailoring enzymes can lead to the accumulation of biosynthetic intermediates. For example, inactivating the gene responsible for the methylation at a specific position could lead to the production of a demethylated analogue of benanomicin. The disruption of glycosyltransferase genes in the pradimicin pathway, for instance, resulted in the production of the aglycone, pradimicinone I. nih.gov
Introducing Novel Tailoring Enzymes: The expression of tailoring enzymes from other biosynthetic pathways in the benanomicin producer could lead to new modifications of the benanomicin scaffold. For example, introducing a novel hydroxylase could add a hydroxyl group at a previously unfunctionalized position, potentially altering the biological activity of the molecule. The characterization of O-methyltransferases from the pradimicin cluster has revealed their specific roles and substrate flexibility, suggesting their potential use in generating novel methylated compounds. nih.gov
Precursor-Directed Biosynthesis: Feeding the producing organism with synthetic analogues of the natural starter or extender units can lead to their incorporation into the final molecule, a technique known as mutasynthesis.
Through the concerted application of these engineering strategies, the biosynthetic machinery for 2'-Demethylbenanomicin A can be harnessed as a versatile platform for the generation of a library of novel polyketides, paving the way for the discovery of new therapeutic agents with improved efficacy and pharmacological properties.
Molecular and Cellular Mechanisms of Action Research
Elucidation of Biological Targets and Interacting Signaling Pathways
The primary biological target of the benanomicin class of antibiotics, including likely 2'-Demethylbenanomicin A, is the mannan (B1593421) or mannoproteins located on the surface of fungal cells. mdpi.commdpi.comvulcanchem.com This interaction is crucial for their antifungal activity.
The proposed mechanism of action involves a series of events initiated by this binding:
Binding to Mannan: Benanomicins selectively bind to the mannan portion of the fungal cell wall. mdpi.com This interaction is dependent on the presence of Ca2+ ions. nih.gov
Cell Membrane Disruption: This binding is thought to alter the normal structure and function of the fungal cell membrane, particularly in metabolically active or growing cells. nih.gov This leads to a disruption of the cell permeability barrier.
Inhibition of H+-ATPase: Benanomicin A has been shown to inhibit the H+-ATPase in the cell membranes of yeast to a greater extent than mitochondrial or vacuolar H+-ATPases. nih.gov This inhibition would disrupt ion gradients and cellular pH homeostasis.
Leakage of Intracellular Components: The compromised membrane integrity results in the leakage of essential intracellular components, such as potassium ions (K+) and ATP, ultimately leading to cell death. nih.gov
While specific signaling pathways modulated by 2'-Demethylbenanomicin A have not been explicitly detailed, the disruption of the cell membrane and ion gradients would invariably impact numerous signaling cascades that are dependent on membrane potential and intracellular ion concentrations.
Interactions with Biomolecular Components (e.g., nucleic acids, proteins)
The most well-documented biomolecular interaction for the benanomicin class is with mannoproteins on the fungal cell surface. mdpi.com The sugar moiety of the benanomicin molecule is essential for both this binding and the subsequent antifungal activity. nih.govnih.gov This suggests that the 2'-demethylation in 2'-Demethylbenanomicin A could influence the specificity and avidity of this interaction.
Some reports suggest that benanomicins may also interact with DNA . For instance, Benanomicin B is thought to inhibit DNA replication and transcription, and other anthracyclines, a class to which benanomicins belong, are known to intercalate into DNA. nih.govasm.org However, for Benanomicin A, studies have indicated that it does not significantly or selectively inhibit the biosynthesis of major cellular constituents, including nucleic acids, in a way that would solely account for its fungitoxic activity. nih.gov
Direct and specific interactions of 2'-Demethylbenanomicin A with other proteins beyond cell surface mannoproteins and membrane H+-ATPase have not been extensively characterized in the available research.
Cellular Effects in Research Models (e.g., cell cycle modulation, apoptosis induction)
The primary cellular effect of benanomicins in fungal research models is fungicidal action, characterized by the disruption of the cell membrane and subsequent cell lysis. nih.gov This effect is more pronounced in metabolically active cells. nih.gov
Some studies on the broader benanomicin class have suggested an induction of apoptosis , or programmed cell death, particularly in the context of their potential antitumor activity. nih.govasm.org However, the direct evidence for apoptosis being the primary mode of antifungal action for 2'-Demethylbenanomicin A is not established. The observed cell death in fungi appears to be a more direct consequence of catastrophic membrane damage. nih.gov
There is currently no specific research available detailing the effects of 2'-Demethylbenanomicin A on cell cycle modulation in fungal or other research models.
Table of Research Findings on Benanomicin A's Mechanism of Action
| Finding | Organism/System Studied | Reference(s) |
|---|---|---|
| Binds to mannan/mannoproteins on the cell surface | Saccharomyces cerevisiae | mdpi.commdpi.com |
| Binding is Ca2+ dependent | Saccharomyces cerevisiae | nih.gov |
| Disrupts cell membrane permeability | Saccharomyces cerevisiae | nih.gov |
| Induces leakage of intracellular K+ and ATP | Saccharomyces cerevisiae | nih.gov |
| Inhibits cell membrane H+-ATPase | Saccharomyces cerevisiae | nih.gov |
| Sugar moiety is essential for antifungal activity | Saccharomyces cerevisiae | nih.govnih.gov |
| Does not primarily inhibit biosynthesis of major cellular macromolecules | Saccharomyces cerevisiae | nih.gov |
Structure Activity Relationship Sar Studies and Molecular Modeling
Correlating Specific Structural Modifications with Altered Biological Activity Profiles
Detailed structure-activity relationship (SAR) studies, involving the systematic modification of the 2'-Demethylbenanomicin A scaffold and the subsequent evaluation of biological activity, are not extensively documented in publicly available scientific literature.
General studies on the benanomicin class, including the parent compound benanomicin A, have established the importance of certain structural features for their antifungal and antiviral activities. nih.govnih.gov Key findings for the class indicate that the presence of a free carboxyl group and at least one of the sugar moieties are essential for biological function. nih.gov However, specific studies that isolate 2'-Demethylbenanomicin A and create a series of new analogues from it to map out a detailed SAR are not available. Consequently, a data table correlating specific structural changes of 2'-Demethylbenanomicin A to corresponding changes in Minimum Inhibitory Concentration (MIC) or other activity metrics cannot be constructed at this time.
Ligand-Target Interaction Analysis and Binding Site Characterization
Specific research identifying the molecular target of 2'-Demethylbenanomicin A and characterizing its binding site interactions is not described in the available literature. For the broader class of benanomicin and pradimicin antibiotics, the anti-HIV activity is attributed to their ability to bind to the high-mannose-type glycans on the viral envelope glycoprotein (B1211001) gp120, a lectin-like interaction. It is plausible that 2'-Demethylbenanomicin A shares this or a similar mechanism for any antiviral activity it may possess.
Regarding its antifungal mechanism, while potential targets in fungi include enzymes involved in cell wall biosynthesis like 1,3-beta-glucan synthase or enzymes in essential metabolic pathways, no studies have been found that confirm the specific fungal protein target for 2'-Demethylbenanomicin A or analyze the precise molecular interactions, such as hydrogen bonds or hydrophobic contacts, that govern this binding. nih.govnih.gov
Computational Approaches for SAR Prediction and Molecular Docking
There is no evidence in the reviewed literature of specific computational studies, such as Quantitative Structure-Activity Relationship (QSAR) or molecular docking, being performed for 2'-Demethylbenanomicin A. nih.govmdpi.com While these computational methods are powerful tools for predicting the biological activity of compounds and elucidating their binding modes at a molecular level, their application to this particular benanomicin analogue has not been published. nih.gov Such studies would require a known biological target and a dataset of structurally related analogues with corresponding activity data, which are currently lacking for 2'-Demethylbenanomicin A.
Preclinical Biological Activity Investigations in Research Models
In Vitro Efficacy Studies
Detailed in vitro efficacy studies for 2'-Demethylbenanomicin A are not described in the available scientific literature.
Antimicrobial Spectrum and Potency in Model Systems
While the genus Kitasatospora is known to produce antibiotics, specific data on the antimicrobial spectrum and potency, such as Minimum Inhibitory Concentration (MIC) values, for 2'-Demethylbenanomicin A against a panel of bacteria and fungi are not available in the reviewed literature.
Anticancer Activity in Cell Line Panels
There is no publicly available data regarding the anticancer activity of 2'-Demethylbenanomicin A. Information such as the half-maximal inhibitory concentration (IC50) values against various cancer cell lines, which would be crucial for evaluating its potential as an anticancer agent, could not be found.
Immunomodulatory Effects in Cellular Assays
Investigations into the potential immunomodulatory effects of 2'-Demethylbenanomicin A in cellular assays have not been reported in the scientific literature.
In Vivo Efficacy Studies in Non-Human Organisms/Models
There is no information available from in vivo studies in non-human organisms, such as animal models of infection or tumor xenografts, to assess the efficacy of 2'-Demethylbenanomicin A.
Mechanisms of Resistance in Research Contexts
Molecular Basis of Microbial Resistance Development
Currently, there is no published research specifically investigating the molecular basis of microbial resistance to 2'-Demethylbenanomicin A.
No studies have identified or characterized specific efflux pump systems responsible for resistance to 2'-Demethylbenanomicin A.
The cellular target of 2'-Demethylbenanomicin A and any potential modifications leading to resistance have not been described in the scientific literature.
There is no available data on enzymatic pathways that may inactivate 2'-Demethylbenanomicin A.
Cellular Adaptations and Resistance Phenotypes in Experimental Models
Research on the cellular adaptations and resistance phenotypes of microorganisms in experimental models exposed to 2'-Demethylbenanomicin A has not been published.
Future Research Directions and Translational Perspectives in Drug Discovery
Advancements in Synthetic and Biosynthetic Methodologies for Analogs
The complex structure of 2'-Demethylbenanomicin A offers both a challenge and an opportunity for medicinal chemists. Future advancements in generating analogs will likely hinge on a synergistic approach combining chemical synthesis, biosynthesis, and semi-synthetic modifications.
The total synthesis of the core 5,6-dihydrobenzo[a]naphthacenequinone structure of benanomicins has been a subject of research, providing a foundation for creating structurally diverse analogs. nih.gov These synthetic routes, while often complex, allow for precise modifications of the aglycone core that are not readily achievable through biological methods.
A particularly promising avenue lies in the realm of combinatorial biosynthesis and biotransformation . The biosynthetic pathway of the closely related pradimicins has been investigated, revealing key tailoring enzymes such as oxidoreductases, group transferases, and cyclases. researchgate.net Notably, cytochrome P450 enzymes have been identified as crucial for the hydroxylation steps in pradimicin biosynthesis. ebi.ac.uk Similar enzymes are involved in generating benanomicin analogs. For instance, biotransformation of benanomicin A using E. coli expressing a cytochrome P450 has been shown to produce new hydroxylated derivatives. rsc.org This approach, often termed "engineered biosynthesis," allows for the creation of novel benanomicin analogs by introducing or modifying genes in the producer organism or a heterologous host. nih.gov The relaxed substrate specificity of some biosynthetic enzymes, like the amino acid ligase PdmN in the pradimicin pathway, can be exploited to incorporate different amino acid moieties into the structure, further expanding the accessible chemical space. ebi.ac.ukrsc.org
Future research will likely focus on:
Heterologous expression of the 2'-Demethylbenanomicin A biosynthetic gene cluster in more genetically tractable host organisms to facilitate easier genetic manipulation and higher yields.
Precursor-directed biosynthesis , where synthetic analogs of biosynthetic intermediates are fed to the producing organism to be incorporated into the final structure. ebi.ac.uk
Combinatorial biosynthesis , involving the swapping of genes and domains between different polyketide synthase (PKS) pathways to generate hybrid molecules. researchgate.net
These strategies will be instrumental in creating a library of 2'-Demethylbenanomicin A analogs with potentially improved efficacy, altered selectivity, and better pharmacokinetic properties.
Novel Biological Target Identification and Validation
A critical step in the development of any new therapeutic agent is the identification and validation of its molecular target. creative-biolabs.com For 2'-Demethylbenanomicin A, its close structural and functional relationship with the pradimicins provides a strong starting point for target elucidation.
The primary mechanism of action for pradimicins is their unique, lectin-like ability to bind to the mannan (B1593421) component of the fungal cell wall. nih.govasm.organnualreviews.org This interaction is dependent on the presence of calcium ions and leads to the formation of a ternary complex (pradimicin-mannoside-Ca2+), which disrupts the integrity of the fungal cell membrane. ebi.ac.uknih.gov Given that benanomicins share the same 5,6-dihydrobenzo[α]naphthacenequinone scaffold and exhibit potent antifungal activity, it is highly probable that they share a similar mechanism of targeting fungal cell wall mannans. nih.govbenthamdirect.com Some research also suggests that benanomicin A may act by inhibiting DNA replication or disrupting cell membrane integrity. ontosight.ai
Future research to definitively identify and validate the biological target(s) of 2'-Demethylbenanomicin A and its novel analogs will employ a range of modern techniques:
Affinity-based approaches : This involves synthesizing a derivative of 2'-Demethylbenanomicin A that is tagged with a reporter molecule (e.g., biotin) or immobilized on a solid support. This "bait" can then be used in affinity chromatography or pull-down assays to isolate its binding partners from fungal cell lysates. creative-biolabs.com The captured proteins can then be identified by mass spectrometry.
Target Deconvolution : This process is essential for hits discovered through phenotypic screening and aims to identify the specific molecular target responsible for the observed biological effect. creative-biolabs.comresearchgate.net Techniques for target deconvolution include chemical proteomics, expression cloning, and protein microarrays. creative-biolabs.com
Genetic approaches : In model fungal organisms like Saccharomyces cerevisiae or pathogenic species such as Candida albicans, genetic validation methods can be employed. nih.gov This includes creating libraries of gene-deletion or overexpression mutants and screening for strains that show increased sensitivity or resistance to 2'-Demethylbenanomicin A. This can pinpoint the target protein or pathway.
Structural Proteomics : Techniques like limited proteolysis coupled with mass spectrometry (LiP-MS) can identify drug-protein interactions across the entire proteome, revealing both on-target and potential off-target binding events. biognosys.com
Validation of these putative targets is crucial and involves demonstrating that modulation of the target's activity directly leads to the observed antifungal effect. pnas.org This can be achieved through techniques like RNAi or CRISPR-Cas9 to knockdown the target gene and observe if it phenocopies the effect of the compound. creative-biolabs.com
Integration with Advanced Screening Platforms and Omics Technologies
The discovery and development of 2'-Demethylbenanomicin A analogs can be significantly accelerated by integrating advanced screening platforms and multi-omics technologies.
High-Throughput Screening (HTS) platforms are essential for rapidly evaluating the biological activity of large libraries of natural product extracts or synthetic analogs. mdpi.compnas.org Miniaturized, automated assays can be developed to screen for antifungal activity against a panel of clinically relevant fungal pathogens, including resistant strains. asm.org Synergy screening, where compounds are tested in combination with known antifungal agents, can also be performed in a high-throughput manner to identify compounds that potentiate the effects of existing drugs. pnas.orgfrontiersin.org The National Cancer Institute's prefractionated natural product library is an example of a large collection available for HTS campaigns. acs.org
Omics technologies provide a holistic view of the biological effects of a compound and are powerful tools for natural product-based drug discovery. mdpi.com
Metabolomics : This involves the comprehensive analysis of small-molecule metabolites in a biological system. Mass spectrometry-based metabolomics can be used to compare the metabolic profiles of fungal cells treated with 2'-Demethylbenanomicin A versus untreated cells. frontiersin.org This can reveal the metabolic pathways disrupted by the compound, offering clues to its mechanism of action and potential targets. mdpi.comrsc.org Metabolomics is also crucial for dereplication—the rapid identification of known compounds in natural product extracts—to focus efforts on novel molecules. nih.gov
Proteomics : This is the large-scale study of proteins. Comparing the proteomes of treated and untreated fungal cells can identify proteins whose expression levels or post-translational modifications are altered by the compound. youtube.com Subtractive proteomics, which focuses on proteins essential for the pathogen but absent in the host, is a powerful in silico method for identifying potential drug targets. nih.gov
Genomics and Transcriptomics : Sequencing the genomes of producing organisms can identify the biosynthetic gene clusters for natural products. nih.gov Transcriptomics (analyzing gene expression) can reveal how fungal pathogens respond to treatment with 2'-Demethylbenanomicin A at the gene level, highlighting pathways that are up- or down-regulated and providing further insight into its mechanism of action and potential resistance mechanisms. nih.gov
The integration of these different omics datasets, often referred to as multi-omics or panomics , provides a powerful, systems-level understanding of a compound's biological activity. pnas.org This integrated approach can connect a compound's structure to its phenotypic effects and its molecular target, significantly streamlining the journey from a promising natural product to a potential clinical candidate.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
